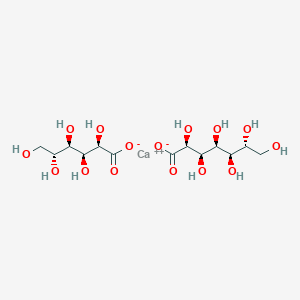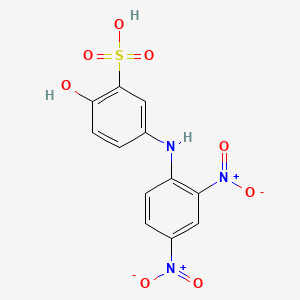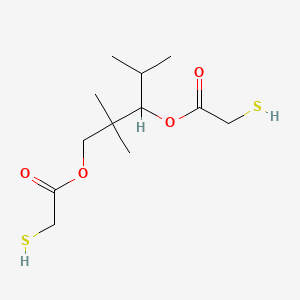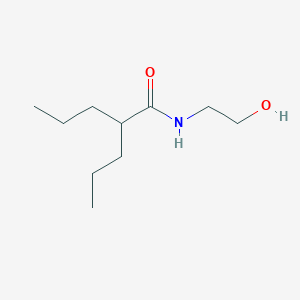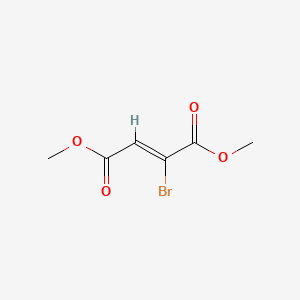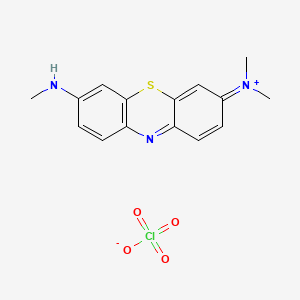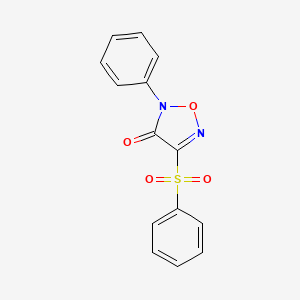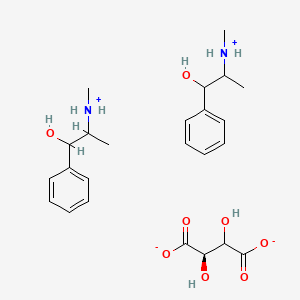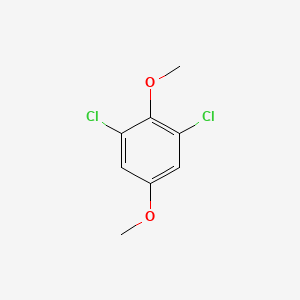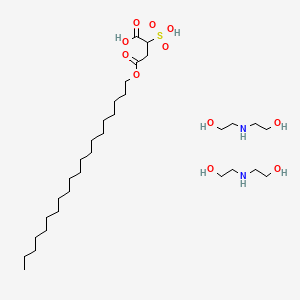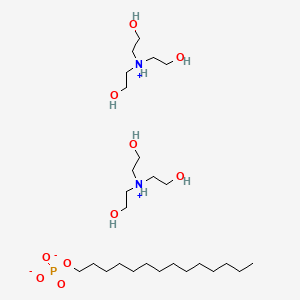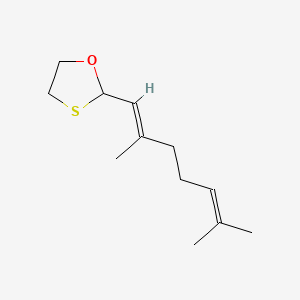
2-(2,6-Dimethyl-1,5-heptadien-1-yl)-1,3-oxathiolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Dimethyl-1,5-heptadien-1-yl)-1,3-oxathiolane is an organic compound characterized by its unique structure, which includes a 1,3-oxathiolane ring and a heptadienyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethyl-1,5-heptadien-1-yl)-1,3-oxathiolane typically involves the reaction of 2,6-dimethyl-1,5-heptadiene with a suitable thiol and an oxidizing agent to form the oxathiolane ring. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like trifluoroacetic acid to facilitate the ring closure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethyl-1,5-heptadien-1-yl)-1,3-oxathiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxathiolane ring to a thiol or thioether.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxathiolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted oxathiolanes depending on the nucleophile used.
Scientific Research Applications
2-(2,6-Dimethyl-1,5-heptadien-1-yl)-1,3-oxathiolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethyl-1,5-heptadien-1-yl)-1,3-oxathiolane involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, thereby modulating biological pathways. For example, its antimicrobial activity may result from the inhibition of key enzymes in bacterial cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-Dimethyl-1,5-heptadien-1-yl)-1,3-dioxolane
- 2-(2,6-Dimethyl-1,5-heptadien-1-yl)-1,3-dioxane
Uniqueness
Compared to similar compounds, 2-(2,6-Dimethyl-1,5-heptadien-1-yl)-1,3-oxathiolane is unique due to the presence of the sulfur atom in the oxathiolane ring. This sulfur atom imparts distinct chemical reactivity and biological activity, making the compound valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
94021-44-0 |
|---|---|
Molecular Formula |
C12H20OS |
Molecular Weight |
212.35 g/mol |
IUPAC Name |
2-[(1E)-2,6-dimethylhepta-1,5-dienyl]-1,3-oxathiolane |
InChI |
InChI=1S/C12H20OS/c1-10(2)5-4-6-11(3)9-12-13-7-8-14-12/h5,9,12H,4,6-8H2,1-3H3/b11-9+ |
InChI Key |
HMOWOIXFMXZXDA-PKNBQFBNSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/C1OCCS1)/C)C |
Canonical SMILES |
CC(=CCCC(=CC1OCCS1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


